1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine
Overview
Description
1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine, also known as NPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its potential pharmacological effects.
Mechanism of Action
The exact mechanism of action of 1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine is not fully understood. However, it is believed to interact with the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation and pain perception. 1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in neuronal survival and growth. 1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine has also been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate.
Advantages and Limitations for Lab Experiments
1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research purposes. 1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine has also been shown to have a high level of selectivity for specific receptors, which allows for more precise investigations into its pharmacological effects.
However, there are also limitations to the use of 1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine has been reported to have potential toxicity at high doses, which must be taken into consideration when designing experiments.
Future Directions
There are several potential future directions for research on 1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine. One area of interest is the investigation of its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine and its effects on various neurotransmitter systems. Finally, the development of more soluble forms of 1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine may improve its utility in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine is a synthetic compound with potential pharmacological effects that has been extensively studied in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine in the treatment of various neurological disorders.
Scientific Research Applications
1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine has been extensively studied for its potential pharmacological effects, including its antidepressant, anxiolytic, and antinociceptive properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
properties
IUPAC Name |
2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15(16-7-9-18(10-8-16)22(24)25)19(23)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLHLRICHBAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196564 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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